Methyl 3-(3S
Description
Properties
IUPAC Name |
methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Resolution Using Lipases
Enantioselective hydrolysis of racemic precursors remains a cornerstone for producing Methyl 3-(3S) derivatives. Lipases from Serratia marcescens and Pseudomonas fluorescens exhibit high stereoselectivity for the (3S) configuration, enabling kinetic resolution of racemic mixtures. For example, lipase-mediated hydrolysis of methyl 3-(4-methoxyphenyl)glycidate in biphasic systems achieves enantiomeric excess (ee) >98%. The reaction typically employs water-organic solvent emulsions, with surfactants like Tween-80 enhancing interfacial area and reaction kinetics.
Reaction Conditions and Optimization
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Temperature : 30–40°C, balancing enzyme activity and stability.
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pH : 7.0–7.5, optimized for lipase activity.
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Substrate Concentration : 10–20 mM to prevent substrate inhibition.
Table 1 : Performance of Lipases in Enantioselective Hydrolysis
| Lipase Source | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Serratia marcescens | Methyl 3-(4-methoxyphenyl)glycidate | 98.5 | 45 |
| Pseudomonas fluorescens | Methyl 3-hydroxyoctanoate | 99.2 | 52 |
Catalytic Asymmetric Synthesis
Transition Metal-Catalyzed Epoxidation
Chiral salen-metal complexes (e.g., Mn(III)-salen) catalyze asymmetric epoxidation of allylic alcohols to form this compound) epoxides. For instance, epoxidation of 3-(4-methoxyphenyl)allyl alcohol using Jacobsen’s catalyst yields the (2R,3S)-epoxide with 92% ee. The reaction proceeds via a radical rebound mechanism, with steric effects dictating stereoselectivity.
Key Parameters
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Catalyst Loading : 5–10 mol% for optimal turnover.
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Oxidant : m-CPBA (meta-chloroperbenzoic acid) or NaOCl.
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Solvent : Dichloromethane or toluene.
Table 2 : Asymmetric Epoxidation Outcomes
| Substrate | Catalyst | ee (%) | Conversion (%) |
|---|---|---|---|
| 3-(4-Methoxyphenyl)allyl alcohol | Mn(III)-salen | 92 | 88 |
| 3-Hydroxyoctenoate | Co(II)-salen | 89 | 84 |
Industrial-Scale Production Techniques
Continuous Flow Bioreactors
Industrial production prioritizes continuous flow systems for this compound) derivatives due to their scalability and consistent product quality. Emulsion bioreactors with immobilized lipases achieve phase separation via surfactant-mediated crystallization, yielding >95% purity. Process intensification strategies, such as microchannel reactors, reduce reaction times from hours to minutes.
Case Study: Methyl (3S)-3-Hydroxyoctanoate
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Reactor Type : Packed-bed reactor with immobilized Candida antarctica lipase B.
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Throughput : 500 L/h with 98% ee.
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Downstream Processing : Centrifugation and vacuum distillation.
Table 3 : Industrial Production Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 75 | 92 |
| Purity (%) | 90 | 98 |
| Energy Consumption (kWh/kg) | 120 | 65 |
Green Chemistry Approaches
Solvent-Free Enzymatic Reactions
Recent advances eliminate organic solvents by using supercritical CO₂ (scCO₂) as a reaction medium. Lipases retain activity in scCO₂, enabling solvent-free synthesis of this compound) derivatives with 90% yield and 97% ee. This method reduces waste and simplifies purification.
Advantages Over Traditional Methods
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Environmental Impact : 80% reduction in solvent use.
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Cost : 30% lower operational costs due to eliminated solvent recovery.
Chemical Reactions Analysis
Substitution Reactions
Substitution reactions are common in methyl 3-(3S) derivatives, particularly at functional groups such as alcohols or halides.
Key Findings :
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Steric and electronic factors heavily influence substitution outcomes. For example, bulky tert-butyl esters promote aziridine formation over competing pathways .
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Competing pathways (e.g., mesylate vs. chloride formation) highlight the role of counterion interactions in directing reactivity .
Enzymatic Transformations
Lipase-catalyzed resolutions enable enantioselective modifications of this compound) derivatives.
Mechanistic Insights :
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Temperature modulates enzyme selectivity, with lower temperatures enhancing resolution efficiency .
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Absolute configurations were confirmed via X-ray crystallography and chiral derivatization .
Protection/Deprotection Chemistry
Protective group strategies are critical for functionalizing sensitive moieties in this compound) derivatives.
Applications :
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Boc protection enables selective functionalization of amine groups while preserving ester integrity .
Reductive Amination
This compound) amines participate in reductive amination to form bioactive derivatives.
| Compound | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Methyl (3S)-3-aminooctanoate | Benzaldehyde, NaBH(OAc)₃ | Methyl (3S)-3-(benzylamino)octanoate | 72% |
Conditions :
-
Reactions proceed under mild conditions (dichloromethane, room temperature) with minimal racemization.
Bromination and Radical Reactions
Allylic bromination is a key strategy for functionalizing this compound) scaffolds.
Mechanism :
Acylation and Esterification
This compound) esters serve as substrates for further derivatization.
| Compound | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Methyl (3S)-3-aminooctanoate | Acetic anhydride | Methyl (3S)-3-acetamidooctanoate | Peptide mimetics synthesis |
Optimization :
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Acylation yields improve with anhydrous conditions and catalytic bases (e.g., DMAP).
Scientific Research Applications
Methyl 3-(3S) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3S) involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- S,S,R-5 outperforms acarbose in α-glucosidase inhibition (IC₅₀ = 6.28 μM vs. 6.7 μM) and targets additional enzymes (PTP-1B, IC₅₀ = 0.91 μM) .
- Unlike thiazolidinediones (PPAR-γ agonists), S,S,R-5 avoids PPAR-γ-related side effects (e.g., weight gain) .
- The CF₃ group in S,S,R-5 enhances binding affinity compared to non-fluorinated analogs, as seen in molecular docking .
Stereochemical Impact
S,S,R-5’s activity is stereospecific:
- The racemic mixture showed 50% lower α-glucosidase inhibition than the pure S,S,R-5 enantiomer .
- Molecular docking revealed that the S,S,R configuration forms three hydrogen bonds with α-glucosidase residues (His239, Arg312, Arg439) and halogen interactions with Asp214/Glu276, unlike its enantiomer .
Biological Activity
Methyl 3-(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride, often referred to as this compound), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound) is an amino acid derivative characterized by its unique chemical structure, which includes a methyl ester functional group and a para-methylphenyl substituent. Its molecular formula is C12H17NO2, with a molecular weight of approximately 229.70 g/mol. The para-substituted methyl group on the phenyl ring enhances its lipophilicity, influencing its pharmacological properties and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound) can be attributed to several mechanisms:
- Enzyme Modulation : The amino group in this compound) interacts with various enzymes, potentially modulating enzyme-substrate interactions. This interaction can influence metabolic pathways critical for cellular function.
- Receptor Binding : The compound may also bind to specific receptors, altering cellular signaling pathways. This mechanism is crucial in drug development, particularly for targeting diseases where receptor modulation is beneficial.
Pharmacological Applications
Research has highlighted several pharmacological applications for this compound):
- Antimicrobial Activity : Preliminary studies indicate that this compound) exhibits antimicrobial properties against various pathogens. For instance, it has shown selective action against Gram-positive bacteria and moderate activity against some Gram-negative microorganisms .
- Antifungal Properties : The compound has also been evaluated for antifungal activity, particularly against species of the genus Candida. In laboratory settings, it demonstrated significant growth inhibition zones compared to control groups .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound):
- Antimicrobial Efficacy : A study assessed the antimicrobial effects of this compound) against clinical strains of Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests a potent antibacterial potential that warrants further investigation.
- Toxicity Assessment : Toxicity studies on human pseudonormal cell lines indicated that while this compound) exhibited some cytotoxic effects, it was less toxic than other tested compounds. The IC50 values were determined after 72 hours of exposure, highlighting the need for careful evaluation in therapeutic contexts .
Data Summary
The following table summarizes key findings related to the biological activity of this compound):
| Biological Activity | Target Organism | MIC (µM) | Toxicity (IC50) |
|---|---|---|---|
| Antimicrobial | E. coli | 0.21 | TBD |
| Antimicrobial | Pseudomonas aeruginosa | TBD | TBD |
| Antifungal | Candida albicans | 0.83 | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
